4-Amino-2-hydroxynicotinonitrile
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Overview
Description
4-Amino-2-hydroxynicotinonitrile is a chemical compound with the molecular formula C6H5N3O It is a derivative of nicotinonitrile, featuring both an amino group and a hydroxyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxynicotinonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. This reaction is often carried out in aqueous media using cellulose sulfuric acid as a catalyst . Another approach involves the use of CoFe2O4 magnetic nanoparticles as a catalyst under microwave irradiation in solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of recyclable catalysts and solvent-free conditions is also emphasized to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-2-hydroxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Similar in structure but with additional phenyl groups, leading to different chemical properties and applications.
2-Amino-4-hydroxybutanoic Acid: Another compound with both amino and hydroxyl groups but with a different backbone structure.
Uniqueness
4-Amino-2-hydroxynicotinonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
4-amino-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-3-4-5(8)1-2-9-6(4)10/h1-2H,(H3,8,9,10) |
InChI Key |
LWJULUNFWOAVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1N)C#N |
Origin of Product |
United States |
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